molecular formula C21H26O2 B588255 8(14)-Dehydro Norgestrel CAS No. 110785-09-6

8(14)-Dehydro Norgestrel

Cat. No.: B588255
CAS No.: 110785-09-6
M. Wt: 310.437
InChI Key: PIGNQOCLJHWTGZ-NLEAXPPASA-N
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Description

8(14)-Dehydro Norgestrel is a synthetic progestin, a type of hormone used in various contraceptive formulations. It is a derivative of norgestrel, which is widely used for its potent progestational activity. This compound is known for its ability to mimic the effects of natural progesterone, thereby playing a crucial role in regulating the menstrual cycle and maintaining pregnancy.

Mechanism of Action

Target of Action

The primary targets of 8(14)-Dehydro Norgestrel, also known as Norgestrel, are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in regulating reproductive functions, menstrual cycles, and pregnancy.

Mode of Action

Norgestrel, specifically its biologically active levorotary enantiomer, levonorgestrel , binds to the progesterone and estrogen receptors . This binding triggers a series of biochemical reactions that inhibit ovulation, alter the cervical mucus to prevent sperm penetration, and modify the endometrium to prevent implantation .

Biochemical Pathways

The exact biochemical pathways affected by Norgestrel are complex and involve a multitude of reactions. The binding of Norgestrel to its target receptors influences the hypothalamic-pituitary-gonadal axis , affecting the release of gonadotropins. This leads to an inhibition of ovulation and alterations in the uterine lining .

Pharmacokinetics

It is then distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .

Result of Action

The primary result of Norgestrel’s action is the prevention of pregnancy . By inhibiting ovulation, altering the cervical mucus, and modifying the endometrium, Norgestrel effectively prevents fertilization and implantation .

Action Environment

The action, efficacy, and stability of Norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

8(14)-Dehydro Norgestrel plays a significant role in biochemical reactions, particularly in the context of hormonal regulation. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to the modulation of gene expression and cellular responses. Additionally, this compound interacts with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes, which are responsible for its biotransformation and clearance from the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In reproductive tissues, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in endometrial cells, it promotes the maintenance of a secretory state, which is essential for pregnancy. It also affects the proliferation and differentiation of these cells. In neuronal cells, this compound has been shown to provide neuroprotective effects, potentially through the upregulation of growth factors and anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the progesterone receptor, leading to the activation or repression of target genes. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in various physiological processes, including reproductive function, cell cycle regulation, and apoptosis. Additionally, this compound may inhibit or activate certain enzymes, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, its effects on cellular function can also change. For example, long-term exposure to this compound in cell culture models has been associated with alterations in cell proliferation and differentiation. In in vivo studies, prolonged administration may lead to changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates reproductive function without significant adverse effects. At higher doses, it may cause toxic effects such as liver damage, hormonal imbalances, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are excreted from the body. These metabolic pathways are crucial for regulating the compound’s bioavailability and activity. Additionally, this compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, including the progesterone receptor, which facilitates its distribution to target sites. The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, in the nucleus, it interacts with the progesterone receptor to regulate gene expression. In the mitochondria, it may influence cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8(14)-Dehydro Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Ethynylation: Addition of an ethynyl group to the steroid structure.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds, creating the dehydro structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:

    Catalytic Hydrogenation: To selectively reduce specific bonds.

    Chromatographic Purification: To ensure high purity of the final product.

    Crystallization: To obtain the compound in a stable, usable form.

Chemical Reactions Analysis

Types of Reactions: 8(14)-Dehydro Norgestrel undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation to form saturated compounds.

    Substitution: Halogenation or alkylation at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated steroids.

    Substitution Products: Halogenated or alkylated steroids.

Scientific Research Applications

8(14)-Dehydro Norgestrel has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Utilized in contraceptive formulations and hormone replacement therapies.

    Industry: Employed in the synthesis of other steroidal drugs and compounds.

Comparison with Similar Compounds

    Norgestrel: The parent compound, widely used in contraceptives.

    Levonorgestrel: A more potent isomer of norgestrel.

    Norethisterone: Another synthetic progestin with similar applications.

Uniqueness of 8(14)-Dehydro Norgestrel:

    Enhanced Stability: The dehydro structure provides greater stability compared to other progestins.

    Specific Receptor Binding: Exhibits high affinity for progesterone receptors, leading to effective contraceptive action.

Properties

IUPAC Name

(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNQOCLJHWTGZ-NLEAXPPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747453
Record name (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110785-09-6
Record name (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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